4-Ethoxy-1,2-difluorobenzene
Overview
Description
4-Ethoxy-1,2-difluorobenzene is a chemical compound with the molecular formula C8H8F2O . It is used in the field of specialty chemicals .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-1,2-difluorobenzene consists of an ethoxy group (C2H5O-) and two fluorine atoms attached to a benzene ring .Physical And Chemical Properties Analysis
4-Ethoxy-1,2-difluorobenzene is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Application in Organic Synthesis
Field
This application falls under the field of Organic Synthesis .
Summary of the Application
4-Ethoxy-1,2-difluorobenzene is used as a reagent in organic synthesis . It’s a versatile building block for the synthesis of various organic compounds .
Results or Outcomes
The outcomes of using 4-Ethoxy-1,2-difluorobenzene in organic synthesis are also highly dependent on the specific reactions being performed .
Application in Photochemical Fluorodediazoniation
Field
This application falls under the field of Photochemical Reactions .
Summary of the Application
4-Ethoxy-1,2-difluorobenzene can be synthesized from 2-fluoroaniline via a photochemical Balz–Schiemann reaction .
Method of Application
The synthesis involves a photochemically induced fluorodediazoniation of the in situ-generated diazonium salt performed in a continuous flow mode . A high-power 365 nm light-emitting diode is used for irradiation .
Results or Outcomes
The reaction performance could be significantly improved compared to the reported batch procedure with respect to reaction time (10 min vs 6−18 h) and conversion (>99% vs 82%) . The product selectivity was ≥95% at full conversion .
Application in Electrophilic Aromatic Substitution
Field
This application falls under the field of Electrophilic Aromatic Substitution .
Summary of the Application
4-Ethoxy-1,2-difluorobenzene can undergo electrophilic aromatic substitution because aromaticity is maintained .
Method of Application
The synthesis involves a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Results or Outcomes
The outcomes of using 4-Ethoxy-1,2-difluorobenzene in electrophilic aromatic substitution are highly dependent on the specific reactions being performed .
Application in Synthesis of Fluorinated Compounds
Field
This application falls under the field of Synthesis of Fluorinated Compounds .
Summary of the Application
4-Ethoxy-1,2-difluorobenzene is used as a starting material in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Results or Outcomes
The outcomes of using 4-Ethoxy-1,2-difluorobenzene in the synthesis of fluorinated compounds are also highly dependent on the specific reactions being performed .
Safety And Hazards
properties
IUPAC Name |
4-ethoxy-1,2-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMITACCINBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378935 | |
Record name | 4-ethoxy-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-1,2-difluorobenzene | |
CAS RN |
163848-46-2 | |
Record name | 4-ethoxy-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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